molecular formula C9H16Br2O B14125511 1-Bromo-2-(2-bromoethoxy)cycloheptane CAS No. 88738-97-0

1-Bromo-2-(2-bromoethoxy)cycloheptane

Cat. No.: B14125511
CAS No.: 88738-97-0
M. Wt: 300.03 g/mol
InChI Key: AMEFGALKXGNESY-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromoethoxy)cycloheptane is an organic compound with the molecular formula C₉H₁₆Br₂O. It belongs to the class of cycloalkanes, specifically cycloheptanes, which are characterized by a seven-membered ring structure. This compound is notable for its two bromine atoms and an ethoxy group attached to the cycloheptane ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)cycloheptane can be synthesized through the bromination of 2-(2-ethoxy)cycloheptane. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced to the cycloheptane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-bromoethoxy)cycloheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-(2-bromoethoxy)cycloheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromoethoxy)cycloheptane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The ethoxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(2-bromoethoxy)cycloheptane is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms and an ethoxy group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

88738-97-0

Molecular Formula

C9H16Br2O

Molecular Weight

300.03 g/mol

IUPAC Name

1-bromo-2-(2-bromoethoxy)cycloheptane

InChI

InChI=1S/C9H16Br2O/c10-6-7-12-9-5-3-1-2-4-8(9)11/h8-9H,1-7H2

InChI Key

AMEFGALKXGNESY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Br)OCCBr

Origin of Product

United States

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